molecular formula C14H14FNS B1455986 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline CAS No. 1275711-70-0

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline

Cat. No. B1455986
CAS RN: 1275711-70-0
M. Wt: 247.33 g/mol
InChI Key: FBPGBNZQLHKKLS-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , also known as 4-(2-Aminoethyl) phenyl fluorothioether or KMUP-1 , is a chemical compound with the molecular formula C14H14FNS . It falls within the category of antidepressant molecules . Depression is a significant global health concern, affecting millions of people worldwide. Novel antidepressants are essential to improve treatment outcomes, minimize side effects, and enhance cognitive function .


Synthesis Analysis

The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium play a crucial role in the synthesis of key structural motifs found in antidepressant drugs. These motifs include tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). Metal-catalyzed steps allow for efficient and effective synthesis of these compounds .


Molecular Structure Analysis

The molecular formula of This compound is C14H14FNS . Its molecular weight is approximately 247.33 g/mol . The compound consists of an aniline moiety linked to a fluorothioether group through a two-carbon bridge. The fluorine substitution on the phenyl ring contributes to its pharmacological properties .

Scientific Research Applications

Corrosion Inhibition

One notable application is in the field of corrosion inhibition. For example, derivatives similar to N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline have been synthesized and studied for their efficiency in preventing corrosion of metals in acidic environments. The studies demonstrate these compounds' potential as effective corrosion inhibitors, with their performance enhancing alongside increased concentration. The correlation between quantum chemical calculations and the inhibition efficiency of these compounds provides a theoretical basis for their application in corrosion protection (Daoud et al., 2014).

Analytical Chemistry

In analytical chemistry, certain derivatives have been developed and assessed as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds exhibit high absorbances at visible wavelengths, suggesting their utility in analytical applications involving hydrogen peroxide detection (Tamaoku et al., 1982).

Materials Science

In materials science, research has explored the synthesis and characterization of novel copolymer films using aniline and haloanilines, including fluorinated anilines, for electro-emissive devices (EEDs). These films exhibit distinct electropolymerization behaviors and infrared (IR) emissivity regulation abilities, with certain films demonstrating significant IR emissivity modulation capabilities. This suggests their potential applications in IR thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).

Organic Synthesis

Furthermore, the field of organic synthesis has seen applications in the development of synthetic methodologies for constructing biaryls from aryl sulfoxides and anilines through sigmatropic rearrangement. This innovative approach provides a new pathway for biaryl synthesis, indicating the versatility of aniline derivatives in facilitating complex organic transformations (Yanagi et al., 2020).

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfanylethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGBNZQLHKKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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